molecular formula C25H24N2OS B2518888 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 450347-38-3

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2518888
CAS RN: 450347-38-3
M. Wt: 400.54
InChI Key: XNCDOMLNCQPKHU-UHFFFAOYSA-N
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Description

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide, also known as MTAA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MTAA is a member of the indole-based compounds and is structurally similar to other indole-based compounds such as serotonin and melatonin.

Scientific Research Applications

Biological Activity and Chemical Properties

  • The compound's analogues, like benzidine and 4-aminobiphenyl derivatives, have been studied for their potential carcinogenicity and interactions with DNA. These thiophene analogues, including similar compounds like N-(5-phenylthiophen-2-yl)acetamide, show potential carcinogenicity based on in vitro evaluations, although there's skepticism about their capacity to induce tumors in vivo. The study calls for further evaluation of these compounds, particularly their carcinogenic potential in animal models (Ashby et al., 1978).

Environmental Impact and Degradation

  • Acetaminophen, a structurally related compound, is a prevalent water contaminant due to widespread usage and disposal. Advanced Oxidation Processes (AOPs) are employed to treat acetaminophen in water, leading to various by-products and degradation pathways. The study presents a comprehensive analysis of these by-products, their biotoxicity, and the efficiency of AOPs in degradation, providing insights that might be relevant for structurally related compounds like 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide (Qutob et al., 2022).

Medicinal Chemistry and Pharmacological Activities

  • The compound's family, including phenoxy acetamide and its derivatives like Chalcone, Indole, and Quinoline, are of significant interest in medicinal chemistry. These compounds are studied extensively for their chemical diversity, biological activities, and potential as therapeutic agents. The comprehensive literature review highlights the pharmacological importance and provides a foundation for future research in designing new derivatives with enhanced safety and efficacy (Al-Ostoot et al., 2021).

properties

IUPAC Name

N-(4-methylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2OS/c1-18-11-13-21(14-12-18)26-25(28)17-29-24-16-27(23-10-6-5-9-22(23)24)15-20-8-4-3-7-19(20)2/h3-14,16H,15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCDOMLNCQPKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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